molecular formula C18H21ClN2O2 B11376344 4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B11376344
M. Wt: 332.8 g/mol
InChI Key: XSQMXTJGZMCSRC-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a chloro group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-(dimethylamino)-2-(2-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular responses. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C18H21ClN2O2/c1-21(2)16(15-6-4-5-7-17(15)23-3)12-20-18(22)13-8-10-14(19)11-9-13/h4-11,16H,12H2,1-3H3,(H,20,22)

InChI Key

XSQMXTJGZMCSRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2OC

Origin of Product

United States

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